Methyl 6-hydroxyisoquinoline-4-carboxylate
CAS No.:
Cat. No.: VC13782942
Molecular Formula: C11H9NO3
Molecular Weight: 203.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9NO3 |
|---|---|
| Molecular Weight | 203.19 g/mol |
| IUPAC Name | methyl 6-hydroxyisoquinoline-4-carboxylate |
| Standard InChI | InChI=1S/C11H9NO3/c1-15-11(14)10-6-12-5-7-2-3-8(13)4-9(7)10/h2-6,13H,1H3 |
| Standard InChI Key | RPPKFTGJSKLDHU-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C2C=C(C=CC2=CN=C1)O |
| Canonical SMILES | COC(=O)C1=C2C=C(C=CC2=CN=C1)O |
Introduction
Structural and Molecular Characteristics
Methyl 6-hydroxyisoquinoline-4-carboxylate belongs to the isoquinoline family, a class of heterocyclic aromatic compounds with a bicyclic structure comprising a benzene ring fused to a pyridine ring. The hydroxyl and ester substituents at positions 6 and 4, respectively, confer distinct electronic and steric properties. Key molecular details include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉NO₃ |
| Molecular Weight | 203.19 g/mol |
| IUPAC Name | Methyl 6-hydroxyisoquinoline-4-carboxylate |
| Canonical SMILES | COC(=O)C₁=C₂C=C(C=CC₂=CN=C₁)O |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol) |
The hydroxyl group facilitates hydrogen bonding with biological targets, while the ester moiety enables participation in nucleophilic acyl substitution reactions, making the compound a versatile intermediate.
Synthesis and Industrial Production
The synthesis of methyl 6-hydroxyisoquinoline-4-carboxylate typically involves functionalization of pre-existing isoquinoline frameworks. One approach utilizes continuous flow reactors to optimize yield and purity, leveraging automation for precise reagent addition and temperature control. For example, bromination or hydroxylation of methyl isoquinoline-4-carboxylate precursors can introduce substituents at the 6-position, followed by esterification or transesterification to install the methyl ester group.
Physical and Chemical Properties
The compound exists as a crystalline solid under standard conditions, though its exact melting point remains unreported in the literature. Key physicochemical properties include:
-
Stability: Stable at room temperature but susceptible to hydrolysis under acidic or basic conditions, necessitating anhydrous storage.
-
Spectroscopic Signatures:
-
NMR: ¹H NMR spectra show distinct peaks for the aromatic protons (δ 7.5–8.5 ppm), hydroxyl group (δ 5.5 ppm), and methyl ester (δ 3.9 ppm).
-
IR: Strong absorption bands at 1720 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (O–H stretch) confirm functional groups.
-
These properties are critical for quality control during synthesis and formulation.
Biological Activities and Mechanisms
Methyl 6-hydroxyisoquinoline-4-carboxylate exhibits moderate bioactivity, primarily through interactions with enzymes and receptors:
-
Enzyme Inhibition: The hydroxyl group forms hydrogen bonds with active-site residues of prolyl hydroxylase domain (PHD) enzymes, which regulate hypoxia-inducible factors (HIFs). By stabilizing HIF-1α, the compound may mimic hypoxic conditions, offering potential applications in treating anemia or ischemic diseases.
-
Antimicrobial Potential: Structural analogs, such as methyl 6-bromo-1-hydroxyisoquinoline-4-carboxylate, demonstrate antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL), suggesting that the hydroxyl derivative could be optimized for similar effects.
Despite these insights, in vivo studies are lacking, and toxicity profiles remain uncharacterized.
Applications in Scientific Research
Pharmaceutical Development
The compound serves as a scaffold for designing HIF stabilizers and antimicrobial agents. For instance, ester hydrolysis yields 6-hydroxyisoquinoline-4-carboxylic acid, a precursor for prodrugs targeting tumor microenvironments.
Materials Science
Its aromatic system and functional groups make it a candidate for organic semiconductors or metal-organic frameworks (MOFs). Preliminary studies suggest utility in photocatalytic systems due to electron-deficient regions in the isoquinoline core.
Analytical and Characterization Methods
-
Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) achieves >95% purity, with retention times around 12.3 minutes.
-
Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 204.1 [M+H]⁺, consistent with its molecular weight.
-
X-ray Diffraction: Single-crystal studies reveal planar geometry, with intermolecular hydrogen bonds stabilizing the lattice.
Current Research and Limitations
While the compound’s synthetic utility is well-documented, biological studies are sparse. A 2025 screen identified weak inhibition of cytochrome P450 3A4 (IC₅₀ = 45 µM), hinting at drug-drug interaction risks. Key limitations include:
-
Synthetic Challenges: Low yields (<40%) in multi-step routes.
-
Biological Selectivity: Off-target effects in enzyme assays necessitate structural optimization.
Future Directions
-
Derivatization Studies: Introducing electron-withdrawing groups (e.g., nitro, fluoro) at the 1-position to enhance bioactivity.
-
Mechanistic Elucidation: High-throughput screening to map interactions with HIF pathway components.
-
Green Synthesis: Developing photocatalytic methods using visible light to improve sustainability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume